molecular formula C21H19BrN2O4S B2614733 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide CAS No. 1185018-84-1

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Cat. No.: B2614733
CAS No.: 1185018-84-1
M. Wt: 475.36
InChI Key: MOQYBZCNLMLWPG-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a synthetically derived molecule featuring a dihydropyridinone core substituted with a 4-bromobenzenesulfonyl group and an N-phenylacetamide side chain. Its molecular formula is C₂₂H₂₁BrN₂O₄S₂, with a molecular weight of 521.45 g/mol (CAS: 1251557-16-0) . The N-phenylacetamide moiety may influence solubility and pharmacokinetic parameters.

Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c1-14-12-15(2)24(13-19(25)23-17-6-4-3-5-7-17)21(26)20(14)29(27,28)18-10-8-16(22)9-11-18/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQYBZCNLMLWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

BB02387 (CAS: Not specified)
  • Structure : 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide .
  • Key Difference : The N-phenylacetamide group is substituted with a 3-(methylsulfanyl)phenyl ring instead of a simple phenyl group.
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivatives
  • Structure : Pyrimidinyl-thioether core with N-phenylacetamide .
  • Key Difference: Replaces the dihydropyridinone-sulfonyl group with a pyrimidinyl-thioether.
  • Bioactivity : Demonstrated potent SIRT2 inhibition (IC₅₀ ~0.5–2.0 μM) and anti-cancer activity in breast cancer models via α-tubulin acetylation .
DM-11 (CAS: Not specified)
  • Structure : 1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide .
  • Key Difference : Replaces the 4-bromobenzenesulfonyl group with a dichlorobenzyl-pyrrole carboxamide.
  • Impact : Likely alters target specificity due to steric and electronic differences.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight logP* Solubility (mg/mL)* Bioactivity (Reported)
Target Compound 521.45 ~3.2 <0.1 (aqueous) Not specified
BB02387 521.45 ~3.8 <0.05 Not reported
2-((4,6-Dimethylpyrimidin-2-yl)thio)-... ~350–400 ~2.5 ~0.5 SIRT2 inhibition, anti-cancer
DM-11 ~550 ~4.0 <0.01 Not reported

*Predicted using computational tools (e.g., ChemAxon).

Biological Activity

The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide , also known as F195-0614, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23BrN2O4SC_{23}H_{23}BrN_{2}O_{4}S, with a molecular weight of approximately 519.4 g/mol. Its structure features a bromobenzenesulfonyl group and a dihydropyridine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H23BrN2O4SC_{23}H_{23}BrN_{2}O_{4}S
Molecular Weight519.4 g/mol
CAS Number1251549-81-1

Anticancer Properties

Research indicates that compounds containing sulfonamide and dihydropyridine structures exhibit significant anticancer activity. The mechanism is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the activity of carbonic anhydrase , an enzyme linked to tumor growth.

Anti-inflammatory Effects

The presence of the sulfonamide group suggests potential anti-inflammatory properties. Compounds with this functional group have been documented to inhibit the production of pro-inflammatory cytokines and chemokines. This activity may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

The proposed mechanism of action for F195-0614 involves:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on target proteins, inhibiting their function.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Interaction with key signaling pathways involved in cell survival and proliferation.

Study 1: Anticancer Activity

A study conducted on a series of dihydropyridine derivatives demonstrated that modifications at the sulfonamide position significantly enhanced anticancer activity against various cancer cell lines, including breast and colon cancer cells. The compound F195-0614 exhibited IC50 values comparable to established chemotherapeutic agents .

Study 2: Anti-inflammatory Effects

In vitro assays showed that F195-0614 reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential role in mitigating inflammatory responses.

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